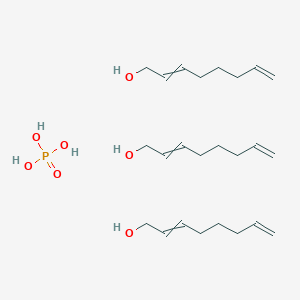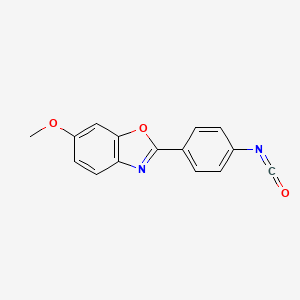
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is an organic compound that features both an isocyanate group and a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole typically involves the reaction of 4-isocyanatophenylamine with 2-hydroxy-6-methoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methoxy group.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, alcohols, and water. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions to facilitate substitution on the benzoxazole ring.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Substituted Benzoxazoles: Formed from electrophilic substitution reactions on the benzoxazole ring.
Applications De Recherche Scientifique
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive molecules, including antimicrobial and anticancer agents.
Analytical Chemistry: Employed as a reagent in the detection and quantification of specific analytes due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole involves its reactivity towards nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles to form stable adducts, while the benzoxazole ring can participate in electrophilic substitution reactions. These properties make it a versatile compound for various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Another isocyanate compound used in the production of polyurethanes.
Phenyl isocyanate: A simpler isocyanate compound with similar reactivity but lacking the benzoxazole ring.
2-(4-Isocyanatophenyl)acetonitrile: Similar in structure but with a nitrile group instead of the benzoxazole ring.
Uniqueness
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is unique due to the presence of both an isocyanate group and a benzoxazole ring, which confer distinct reactivity and potential applications in various fields. The methoxy group on the benzoxazole ring further enhances its reactivity towards electrophilic substitution reactions, making it a valuable compound for synthetic chemistry.
Propriétés
Numéro CAS |
144397-32-0 |
|---|---|
Formule moléculaire |
C15H10N2O3 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-(4-isocyanatophenyl)-6-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C15H10N2O3/c1-19-12-6-7-13-14(8-12)20-15(17-13)10-2-4-11(5-3-10)16-9-18/h2-8H,1H3 |
Clé InChI |
AOQFXMGGJWCACK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
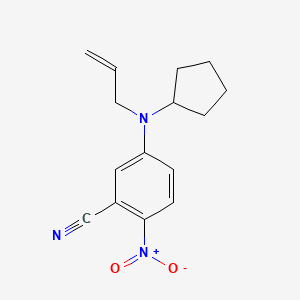
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)

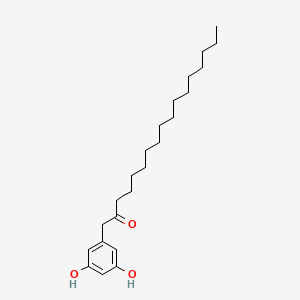
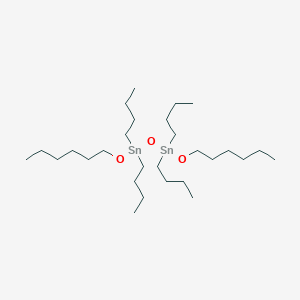
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
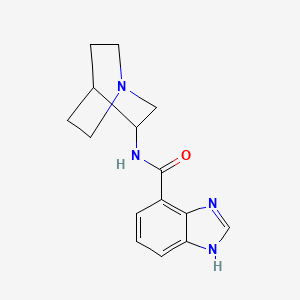
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)

